molecular formula C13H10FNO B1392008 2-(3-Fluorobenzoyl)-5-methylpyridine CAS No. 1187166-27-3

2-(3-Fluorobenzoyl)-5-methylpyridine

Cat. No. B1392008
M. Wt: 215.22 g/mol
InChI Key: FEWYFLHTULRWTL-UHFFFAOYSA-N
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Description

“2-(3-Fluorobenzoyl)-5-methylpyridine” seems to be a fluorinated organic compound. Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-Fluorobenzoyl chloride”, has been reported. It has a molecular formula of C7H4ClFO, an average mass of 158.557 Da, and a monoisotopic mass of 157.993469 Da .


Chemical Reactions Analysis

Reactions at the benzylic position can be either SN1 or SN2 . For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Fluorobenzoyl chloride”, have been reported. It has a refractive index of n20/D 1.536 (lit.), a boiling point of 90-92 °C/15 mmHg (lit.), a melting point of 4 °C (lit.), and a density of 1.328 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Conformational Analysis and Crystal Structure Studies : Research has been conducted on the conformational analysis and crystal structure of related compounds. For example, Ribet et al. (2005) studied {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, which is structurally related to 2-(3-Fluorobenzoyl)-5-methylpyridine. This research provided insights into the solid and solution conformations of the compound, which could be relevant to understanding the behavior of 2-(3-Fluorobenzoyl)-5-methylpyridine in various states (Ribet et al., 2005).

  • Crystallography and Molecular Interaction Studies : Gallagher et al. (2008) conducted a study on 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, which shares a similar chemical structure with 2-(3-Fluorobenzoyl)-5-methylpyridine. This research is valuable in understanding the crystal structure and potential molecular interactions of similar compounds (Gallagher et al., 2008).

  • Synthesis and Functionalization Techniques : The synthesis and functionalization of related compounds are important aspects of research. Pesti et al. (2000) explored the efficient pyridinylmethyl functionalization in synthesizing cognition-enhancing drug candidates. This research informs about methods that could potentially apply to 2-(3-Fluorobenzoyl)-5-methylpyridine (Pesti et al., 2000).

  • Exploration of Pharmacological Properties : Research into the pharmacological profile of related compounds is also relevant. Vanover et al. (2006) examined the pharmacological and behavioral profile of a compound with similar structural features, providing insights into receptor interactions and potential therapeutic applications (Vanover et al., 2006).

  • Molecular Structure and Antioxidant Activity : Studies like the one by Yılmaz et al. (2020) on novel derivatives involving methylpyridinyl groups contribute to understanding the molecular structure, antioxidant activity, and potential DNA binding affinity of similar compounds (Yılmaz et al., 2020).

  • Catalysis and Chemical Reactions Studies : Research by Egorova and Prins (2004) on the influence of methylpyridine in catalytic processes can provide insights into the role of similar compounds in chemical reactions and catalysis (Egorova & Prins, 2004).

Safety And Hazards

The safety data sheet for a similar compound, “3-Fluorobenzoyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(3-fluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWYFLHTULRWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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